molecular formula C10H10ClNO4 B13691830 2-Chloro-3,4-dimethoxy-beta-nitrostyrene

2-Chloro-3,4-dimethoxy-beta-nitrostyrene

Cat. No.: B13691830
M. Wt: 243.64 g/mol
InChI Key: PXDQNCVFROGRNW-UHFFFAOYSA-N
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Description

trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene . It has the molecular formula C10H10ClNO4 and a molecular weight of 243.64 g/mol . This compound is a nitrostyrene derivative, characterized by the presence of a nitro group attached to a styrene backbone, along with chloro and methoxy substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene typically involves the nitration of 2-chloro-3,4-dimethoxybenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the nitrostyrene product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene is unique due to the combination of its nitro, chloro, and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

3-chloro-1,2-dimethoxy-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3

InChI Key

PXDQNCVFROGRNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC

Origin of Product

United States

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